molecular formula C7H3ClF3N3O B1227680 1-Hydroxyfluromidine CAS No. 35195-95-0

1-Hydroxyfluromidine

Cat. No.: B1227680
CAS No.: 35195-95-0
M. Wt: 237.56 g/mol
InChI Key: XLWYJKNUQDXZNS-UHFFFAOYSA-N
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Description

1-Hydroxyfluromidine, also known as this compound, is a useful research compound. Its molecular formula is C7H3ClF3N3O and its molecular weight is 237.56 g/mol. The purity is usually 95%.
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Properties

CAS No.

35195-95-0

Molecular Formula

C7H3ClF3N3O

Molecular Weight

237.56 g/mol

IUPAC Name

6-chloro-1-hydroxy-2-(trifluoromethyl)imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H3ClF3N3O/c8-3-1-4-5(12-2-3)13-6(14(4)15)7(9,10)11/h1-2,15H

InChI Key

XLWYJKNUQDXZNS-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1N(C(=N2)C(F)(F)F)O)Cl

Canonical SMILES

C1=C(C=NC2=C1N(C(=N2)C(F)(F)F)O)Cl

35195-95-0

Synonyms

1-hydroxy-2-trifluoromethylimidazo(4,5-b)-6-chloropyridine
1-hydroxyfluromidine

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Chloro-3-nitro-2-(trifluoroacetamido)pyridine (2.0 grams) was hydrogenated with two moles of hydrogen in ethanol containing 0.5 gram of 5 percent palladium on carbon. The resulting reaction mixture was filtered and evaporated to separate the desired 6-chloro-1-hydroxy-2-(trifluoromethyl)-1H-imidazo(4,5-b)pyridine compound which, after recrystallization from benzene melted at 268°-70° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

5-Chloro-3-nitro-2-(trifluoroacetamido)pyridine (2.7 grams), anhydrous stannous chloride (3.8 grams), and 4.0 milliliters of concentrated hydrochloric acid were mixed in 20 milliliters of acetic acid. The mixture was cooled to temperatures of 0°-10° C. and maintained thereat for 15 minutes. Water (50 milliliters) was then added to the reaction mixture, and the desired 6-chloro-1-hydroxy-2-(trifluoromethyl)imidazo(4,5-b)pyridine product precipitated. It was separated and dried. The yield was 1.3 grams, 55 percent. The product so obtained melted at 264°-66° C.
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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